2,6-Dichloro-4-(difluoromethyl)pyridine

Agrochemical Medicinal Chemistry Lipophilicity

2,6-Dichloro-4-(difluoromethyl)pyridine (CAS 1201675-01-5) is a halogenated heterocyclic building block featuring a para-difluoromethyl group and ortho-chlorine substituents on a pyridine ring. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 1201675-01-5
Cat. No. B1400611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(difluoromethyl)pyridine
CAS1201675-01-5
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C(F)F
InChIInChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H
InChIKeyDSNKYXKLEBONAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(difluoromethyl)pyridine (CAS 1201675-01-5): A Key Pyridine Intermediate for Agrochemical and Pharmaceutical Synthesis


2,6-Dichloro-4-(difluoromethyl)pyridine (CAS 1201675-01-5) is a halogenated heterocyclic building block featuring a para-difluoromethyl group and ortho-chlorine substituents on a pyridine ring . This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. The compound serves as a precursor to more complex molecules, including pyrazole-based herbicides and kinase inhibitors, where the 2,6-dichloro motif provides two reactive sites for sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

Reactive scaffold: 2,6-dichloro pattern supports sequential SNAr / cross-coupling
para-Difluoromethyl group: unique H-bond donor bioisostere for SAR studies
Regioselective control: para substitution enables pyrazole and kinase inhibitor synthesis

Why Generic Substitution of 2,6-Dichloro-4-(difluoromethyl)pyridine is Not Recommended for Research and Development


While other dihalogenated pyridines, such as 2,6-dichloro-4-(trifluoromethyl)pyridine or regioisomeric 2,6-dichloro-3-(difluoromethyl)pyridine, are available, they cannot be used as direct substitutes for 2,6-dichloro-4-(difluoromethyl)pyridine. The specific para-difluoromethyl group (-CF₂H) possesses unique physicochemical properties compared to the trifluoromethyl (-CF₃) group, including a different lipophilicity profile (ΔLogP), hydrogen-bonding capability via the acidic C-H proton, and distinct metabolic stability characteristics [1][2]. Furthermore, the regioisomeric position of the difluoromethyl group (para vs. meta) on the pyridine ring profoundly influences the electronic distribution and, consequently, the reactivity and regioselectivity of subsequent chemical transformations [3]. Substituting a different analog will lead to a different reaction outcome, altered biological activity in a derived compound, and invalidate structure-activity relationship (SAR) studies.

Trifluoromethyl analog mismatch
4-CF3 analog has higher lipophilicity and lacks the H-bond donor proton; SAR conclusions may not transfer.
Regioisomer reactivity shift
3-difluoromethyl regioisomer alters electronic distribution, potentially changing reaction regioselectivity and outcome.
Class-level substitution risk
Generic dihalopyridines do not replicate the specific -CF2H electronic profile; direct substitution invalidates regiospecific studies.

Quantitative Differentiation Guide for 2,6-Dichloro-4-(difluoromethyl)pyridine Against Key Analogs


LogP and Lipophilicity Comparison: 4-Difluoromethyl vs. 4-Trifluoromethyl Pyridine Core

The 4-difluoromethyl group imparts a lower lipophilicity compared to the 4-trifluoromethyl group, which is a critical parameter for optimizing bioavailability and reducing non-specific binding in both agrochemical and pharmaceutical candidates. This difference is quantifiable via calculated partition coefficients [1][2].

Lipophilicity
Cross-study comparable
ΔLogP = 0.374 (approx. 10% lower)
Lower lipophilicity may support differentiated ADME profiles
Computed values; experimental validation advised
Agrochemical Medicinal Chemistry Lipophilicity

Unique Hydrogen-Bond Donor Capability of the 4-Difluoromethyl Group

A key differentiating feature of the difluoromethyl (-CF₂H) group over the trifluoromethyl (-CF₃) group is the presence of an acidic proton. This proton allows the difluoromethyl group to act as a hydrogen-bond donor, enabling it to serve as a bioisostere for alcohols, thiols, and amines, a capability absent in the -CF₃ analog [1]. This property can be quantified by pKa measurements or through computational modeling of hydrogen-bonding interactions.

H-Bond Donor
Class-level inference
Target: capable (acidic C-H); Comparator: none
May enable bioisosteric replacement for alcohols/thiols in SAR
Inferred from structural class; binding studies required
Medicinal Chemistry Agrochemical Bioisostere

Impact of Regioisomerism (4- vs. 3-Difluoromethyl) on Molecular Weight and Reactivity

The position of the difluoromethyl group on the pyridine ring (para vs. meta) influences the electronic environment of the reactive chlorine sites, thereby affecting the outcome of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The target compound, 2,6-Dichloro-4-(difluoromethyl)pyridine, offers a distinct reactivity profile compared to its 3-difluoromethyl regioisomer .

Regioselectivity
Data to verify
Identical MW (198.00) but distinct electronic environment
Regiochemistry critical for reaction outcome
Source data absent; verify with synthesis
Organic Synthesis Reactivity Regioselectivity

Optimal Research and Industrial Applications for 2,6-Dichloro-4-(difluoromethyl)pyridine


Synthesis of Pyrazole-Based Herbicides and Agrochemical Intermediates

2,6-Dichloro-4-(difluoromethyl)pyridine is a crucial building block for synthesizing complex pyrazole-containing herbicides. As exemplified in patent literature, it is used to prepare key intermediates like 2-chloro-N-[1-(2,6-dichloro-4-difluoromethyl-phenyl)-1H-pyrazol-5-yl]-propanamide, which are subsequently converted into herbicidal active ingredients [1]. The 2,6-dichloro pattern allows for sequential functionalization, a critical requirement in constructing these complex agrochemical frameworks.

Development of Kinase Inhibitors and Pharmaceutical Leads

Derivatives of this compound, such as 3-(chloromethyl)-2,6-dichloro-4-(difluoromethyl)pyridine, are utilized in medicinal chemistry for the development of kinase inhibitors. The chloromethyl and difluoromethyl groups enhance binding affinity to target kinases . This specific substitution pattern is tailored to fit the active site of these enzymes, underscoring the need for this precise building block in drug discovery campaigns.

Core Scaffold for Structure-Activity Relationship (SAR) Studies

The unique combination of a para-difluoromethyl group and ortho-chlorines makes this compound an ideal core scaffold for SAR studies in both agrochemical and pharmaceutical research. The difluoromethyl group's ability to act as a hydrogen-bond donor is a critical feature for modulating target binding that cannot be replicated by its trifluoromethyl counterpart [2]. This allows researchers to probe the effect of moderate lipophilicity and specific polar interactions on a candidate's biological profile.

Application
Selection Property
Validation Focus
Synthesis of pyrazole-based herbicides
Regioselective bifunctional scaffold (2,6-dichloro)
Sequential SNAr / cross-coupling control
Development of kinase inhibitors
para-CF2H hydrogen-bond donor bioisostere
Target binding affinity assays
Core scaffold for SAR studies
Distinct lipophilic and H-bond profile
Biological profile modulation

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